molecular formula C6H2ClF3N2O2 B2749863 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine CAS No. 1805474-71-8

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2749863
CAS No.: 1805474-71-8
M. Wt: 226.54
InChI Key: CHJHZQRADWPUEA-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2 It is a pyridine derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups

Scientific Research Applications

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Trifluoromethylpyridines (TFMP) and its derivatives have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of continuous flow technology also enhances the efficiency of the process and reduces the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

    Reduction: 3-Chloro-6-amino-2-(trifluoromethyl)pyridine.

    Oxidation: Oxidized derivatives, although these are less commonly studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Similar structure but different positioning of the nitro group.

    2-Chloro-6-(trifluoromethyl)pyridine: Lacks the nitro group, leading to different chemical reactivity and applications.

    2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties.

Uniqueness

3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of its chloro, nitro, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-chloro-6-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-2-4(12(13)14)11-5(3)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJHZQRADWPUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805474-71-8
Record name 3-chloro-6-nitro-2-(trifluoromethyl)pyridine
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